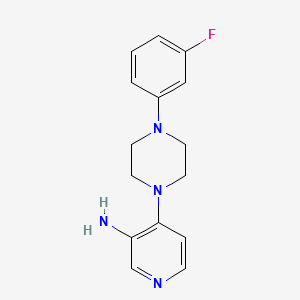
1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a piperazine ring, an ethanol group, and a fluorodibenzo thiepin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the ethanol group, and the attachment of the fluorodibenzo thiepin moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-chlorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate
- 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-methyldibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate
Uniqueness
Compared to similar compounds, 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
70932-17-1 |
|---|---|
Formule moléculaire |
C23H36FN3O10S4 |
Poids moléculaire |
661.8 g/mol |
Nom IUPAC |
2-[4-(3-amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C20H24FN3OS.3CH4O3S/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;3*1-5(2,3)4/h1-4,12-13,18,25H,5-11,22H2;3*1H3,(H,2,3,4) |
Clé InChI |
TXKOZSJXMFMDEB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


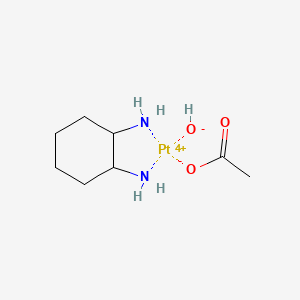

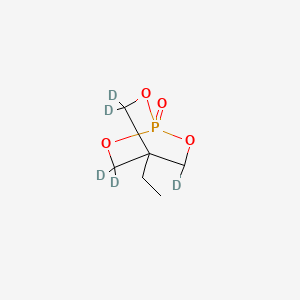
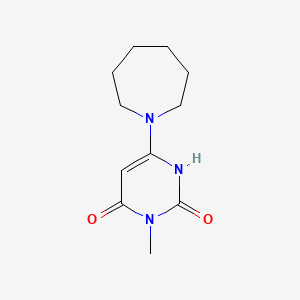
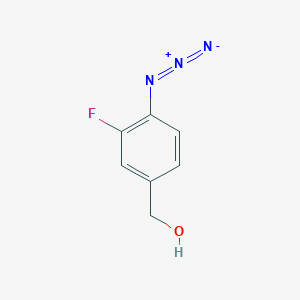

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)
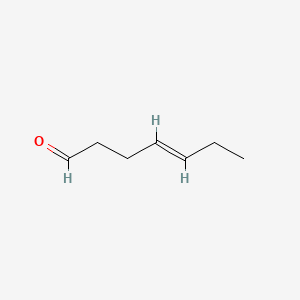
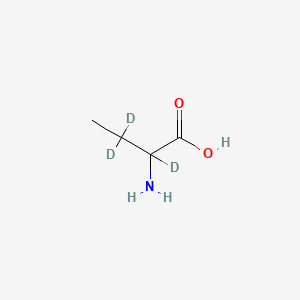


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)
![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
